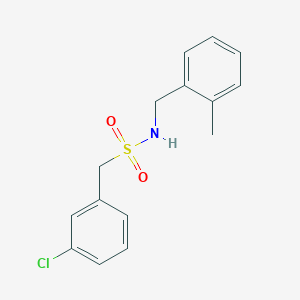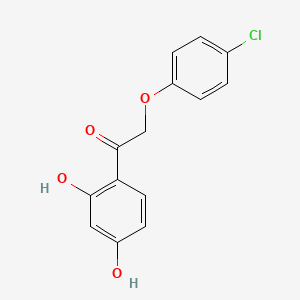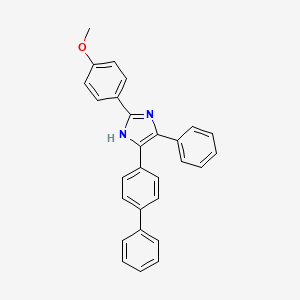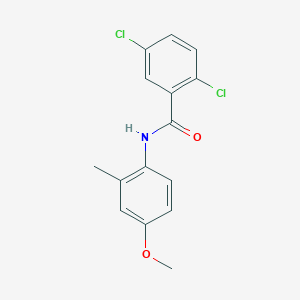
1-(3-chlorophenyl)-N-(2-methylbenzyl)methanesulfonamide
Overview
Description
1-(3-chlorophenyl)-N-(2-methylbenzyl)methanesulfonamide, also known as TAK-733, is a small molecule inhibitor that has been shown to have potential therapeutic effects in cancer treatment. This compound has been the subject of extensive research in recent years, with scientists exploring its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mechanism of Action
1-(3-chlorophenyl)-N-(2-methylbenzyl)methanesulfonamide inhibits MEK activity by binding to a specific site on the protein, preventing it from interacting with its downstream targets. This leads to the inhibition of the MAPK signaling pathway, which is involved in the regulation of cell growth and division. Inhibition of this pathway can lead to the suppression of tumor growth and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(2-methylbenzyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting MEK activity, it has been found to induce the expression of genes involved in cell death and cell cycle arrest. It has also been shown to inhibit the activity of proteins involved in the regulation of angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorophenyl)-N-(2-methylbenzyl)methanesulfonamide in laboratory experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have potent and selective activity against MEK, making it a useful tool for studying the role of this protein in cancer biology. However, one limitation of using 1-(3-chlorophenyl)-N-(2-methylbenzyl)methanesulfonamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are many potential future directions for research on 1-(3-chlorophenyl)-N-(2-methylbenzyl)methanesulfonamide. One area of focus could be the development of new formulations or delivery methods that could improve its efficacy and reduce its toxicity. Another area of focus could be the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with 1-(3-chlorophenyl)-N-(2-methylbenzyl)methanesulfonamide. Additionally, further research could be conducted to explore the potential of 1-(3-chlorophenyl)-N-(2-methylbenzyl)methanesulfonamide in combination with other cancer therapies, such as chemotherapy or immunotherapy.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2-methylbenzyl)methanesulfonamide has been shown to have potential therapeutic effects in cancer treatment. It has been found to inhibit the activity of a protein called MEK, which is involved in the regulation of cell growth and division. Inhibition of MEK activity can lead to the suppression of tumor growth and the induction of cell death in cancer cells. 1-(3-chlorophenyl)-N-(2-methylbenzyl)methanesulfonamide has been tested in preclinical models of various types of cancer, including melanoma, pancreatic cancer, and lung cancer, and has shown promising results.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-12-5-2-3-7-14(12)10-17-20(18,19)11-13-6-4-8-15(16)9-13/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKNZKADJIFXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2-methylbenzyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4776087.png)



![1-[(4-methyl-1-piperidinyl)acetyl]indoline](/img/structure/B4776120.png)
![N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B4776132.png)
![methyl 2-[(3,4-diethoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4776137.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4776145.png)

![2-(2-bromo-4,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4776157.png)
![3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4776168.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4776172.png)

